3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
3,4-Dihydroxy-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
3,4-Dihydroxy-1-oxaspiro[4
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one include:
- 3-(2,4-Dichlorophenyl)-3,4-dihydroxy-1-oxaspiro[4.5]decan-2-one
- cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
78229-45-5 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,4-dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C9H12O4/c10-6-7(11)9(13-8(6)12)4-2-1-3-5-9/h10-11H,1-5H2 |
InChI Key |
YWQFLGJQENCQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=C(C(=O)O2)O)O |
Origin of Product |
United States |
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